molecular formula C25H21NO4 B8058898 (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B8058898
M. Wt: 399.4 g/mol
InChI Key: ASVZIEVAFBQBPI-GGAORHGYSA-N
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Description

(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the indene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Piperidine, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically removes protecting groups.

Scientific Research Applications

(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions by synthesizing peptides with specific sequences.

    Medicine: Potential use in drug development for targeting specific proteins or enzymes.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid: Known for its use in peptide synthesis.

    (1R,3S)-3-({[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid: Another protecting group used in peptide synthesis, but with different removal conditions.

    (1R,3S)-3-({[(benzyloxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid: Similar to Fmoc but used less frequently due to harsher removal conditions.

Uniqueness

The uniqueness of this compound lies in its ability to be removed under mild conditions, making it highly suitable for sensitive peptide synthesis processes.

Properties

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-13-23(20-12-6-5-11-19(20)21)26-25(29)30-14-22-17-9-3-1-7-15(17)16-8-2-4-10-18(16)22/h1-12,21-23H,13-14H2,(H,26,29)(H,27,28)/t21-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVZIEVAFBQBPI-GGAORHGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137786-49-1
Record name rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid
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